Troubleshooting peak co-elution in PCB 180 chromatography

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Compound of Interest

Compound Name:

2,2',3,4,4',5,5'Heptachlorobiphenyl

Cat. No.:

B050437

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Technical Support Center: Chromatography

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chromatographic analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific challenges in your experiments.

Troubleshooting Guide: Peak Co-elution in PCB 180 Chromatography

Peak co-elution, the overlapping of two or more chromatographic peaks, is a frequent challenge in the analysis of Polychlorinated Biphenyls (PCBs) due to the existence of 209 different congeners with very similar chemical structures. This guide provides a systematic approach to troubleshooting and resolving co-elution involving PCB 180.

Problem: Poor resolution or co-elution of PCB 180 with other congeners.

1. Initial Assessment: Identifying the Co-eluting Congener(s)

The first step is to identify which PCB congener(s) are co-eluting with PCB 180. The specific co-eluting pairs can vary depending on the gas chromatography (GC) column's stationary phase.



Commonly Reported Co-eluting Congeners with PCB 180:

GC Column Stationary Phase	Commonly Co-eluting Congeners with PCB 180
5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)	PCB 170, PCB 190
Mid-polarity phases (e.g., DB-1701)	Elution orders change, potentially resolving PCB 180 from some congeners while causing coelution with others.
High-polarity phases	Can offer different selectivity but may not be optimal for all PCBs.

2. Method Optimization: A Step-by-Step Approach

Once the potential co-eluting congener is identified, or if it remains unknown, a systematic optimization of the gas chromatography method is necessary.

Step 1: Evaluate and Optimize the GC Column

The choice of the GC column is the most critical factor in achieving separation.

- Action: If using a standard non-polar column (e.g., DB-5ms) and experiencing co-elution, consider switching to a column with a different selectivity. A column with a higher phenyl content or a different polymer backbone can alter the elution order of PCB congeners.
- Recommendation: The Rxi-XLB column has been reported to provide excellent separation for PCB 180.[1]

Step 2: Modify the Temperature Program

The oven temperature program significantly influences the separation of compounds.

• Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min) during the elution window of PCB 180. A slower ramp increases the time congeners spend interacting with the stationary phase, which can improve resolution.



Experimental Protocol:

- Determine the retention time of the co-eluting peaks.
- Modify the temperature program to have a slower ramp rate (e.g., 1-2°C/min) in the temperature range where these peaks elute.
- Inject a standard containing PCB 180 and the suspected co-eluting congener to evaluate the change in resolution.

Step 3: Adjust Carrier Gas Flow Rate

The linear velocity of the carrier gas (typically helium or hydrogen) affects column efficiency.

- Action: Optimize the carrier gas flow rate to be at or near the optimal linear velocity for the column being used. This is often around the van Deemter minimum. Setting the flow rate too high or too low can decrease resolution.
- General Guidance: For many capillary columns, the optimal flow rate for helium is around 1-1.5 mL/min.

Step 4: Consider Advanced Techniques

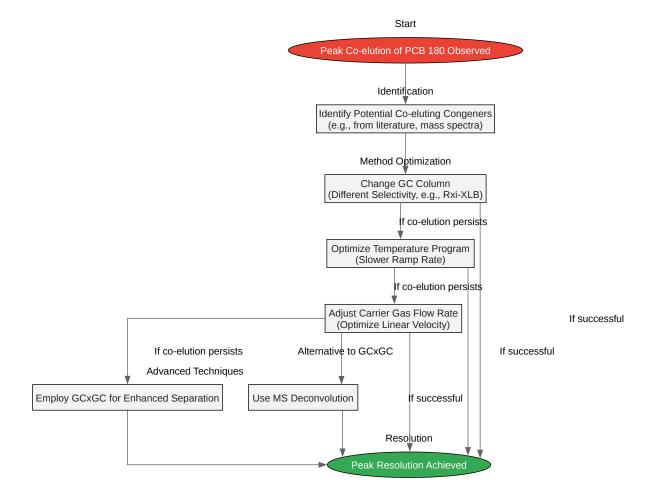
If co-elution persists after optimizing the above parameters, more advanced techniques may be necessary.

- Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique
 utilizes two columns with different stationary phases, providing a significant increase in
 separation power.[2] GCxGC is particularly useful for resolving complex mixtures of PCBs.[3]
 [4][5]
- Mass Spectrometry (MS) Deconvolution: If using a mass spectrometer detector, it may be
 possible to deconvolute the mass spectra of the co-eluting peaks to identify and quantify the
 individual congeners, even if they are not chromatographically separated.[6][7]

Troubleshooting Workflow



The following diagram illustrates a logical workflow for troubleshooting peak co-elution of PCB 180.





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Caption: A flowchart for troubleshooting PCB 180 co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for PCB 180 co-elution?

A1: The primary reason is the presence of numerous PCB congeners with very similar chemical and physical properties, making their separation on a single GC column challenging. The choice of an inappropriate GC column stationary phase is a major contributing factor.

Q2: Which GC column is best for separating PCB 180?

A2: While no single column can separate all 209 PCB congeners, columns with different selectivities can be used to resolve specific co-elutions. For PCB 180, columns like the Rxi-XLB have shown good performance in resolving it from other PCBs.[1] Standard 5% phenylmethylpolysiloxane columns (e.g., DB-5ms) are widely used but may result in co-elution of PCB 180 with congeners like PCB 170.

Q3: How does the temperature program affect the separation of PCB 180?

A3: A slower temperature ramp rate during the elution of PCB 180 and its co-eluting partners increases the interaction time of the analytes with the stationary phase. This enhanced interaction can lead to better separation between closely eluting congeners.

Q4: Can I resolve PCB 180 co-elution without changing the column?

A4: In some cases, yes. Optimizing the temperature program (slower ramp rate) and the carrier gas flow rate can improve resolution. However, if the co-eluting compounds have very similar properties and interactions with the stationary phase, a change of column to one with a different selectivity may be necessary.

Q5: What are EPA Methods 8082 and 1668 for PCB analysis?

A5: EPA Method 8082 is a standard method for the analysis of PCBs as Aroclors or as a limited number of individual congeners.[8][9][10] EPA Method 1668 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method capable of



identifying and quantifying all 209 PCB congeners.[8][11] Method 1668 is more comprehensive and sensitive, making it suitable for complex environmental samples where low detection limits and congener-specific data are required.[12]

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